molecular formula C13H24N2O5S B15285450 D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-

D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-

Cat. No.: B15285450
M. Wt: 320.41 g/mol
InChI Key: SUSPMXBDNAADFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- is a heterocyclic organic compound with the molecular formula C13H24N2O5S and a molecular weight of 320.41 g/mol . It is known for its unique structure, which includes a valine derivative with an acetylamino group and a thioether linkage. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The thioether linkage and acetylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thioether linkage and the acetylamino group distinguishes it from other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSPMXBDNAADFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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